molecular formula C16H25ClN2O3S B5327850 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol

1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol

Cat. No. B5327850
M. Wt: 360.9 g/mol
InChI Key: DODHMQDEPXYVBT-UHFFFAOYSA-N
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Description

1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the azepane class of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol involves its ability to bind to a specific site on the STAT3 protein, thereby disrupting its interaction with its binding partner. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes. The selectivity of this compound for STAT3 has been demonstrated through various experiments, making it a valuable tool for studying the role of this protein in disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells that are dependent on the STAT3 signaling pathway. In vivo studies have shown that it can reduce tumor growth and metastasis in mouse models of breast cancer and lung cancer. Additionally, it has been shown to have anti-inflammatory effects in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol is its selectivity for the STAT3 protein, which allows for the specific targeting of this protein in biological systems. Additionally, it has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, it may be useful to investigate the potential applications of this compound in other disease states that involve aberrant activation of the STAT3 signaling pathway. Finally, it may be valuable to explore the use of this compound as a tool for studying other protein-protein interactions in biological systems.

Synthesis Methods

The synthesis of 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 4-aminomethylpiperidine in the presence of a base such as triethylamine. The resulting product is then treated with dimethylamine to yield this compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the final product.

Scientific Research Applications

1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol has been investigated for its potential applications in various scientific research fields. One of the most promising applications is its use as a tool for studying the role of protein-protein interactions in biological systems. Specifically, it has been used as a chemical probe to selectively target and inhibit the interaction between the transcription factor STAT3 and its binding partner, which is involved in various cellular processes such as cell growth and differentiation.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-4-[(dimethylamino)methyl]azepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O3S/c1-13-5-6-14(11-15(13)17)23(21,22)19-9-4-7-16(20,8-10-19)12-18(2)3/h5-6,11,20H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODHMQDEPXYVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(CC2)(CN(C)C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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